Potency in RBL-1 5-Lipoxygenase Cellular Assay Within the Aryl Hydroxamic Acid QSAR Landscape
4-Bromo-N-hydroxybenzamide exhibits an IC50 of 1.40×10⁴ nM against 5-lipoxygenase in RBL-1 (rat basophilic leukemia) cells [1]. This value anchors the compound within the QSAR landscape defined by Summers et al., where the primary driver of potency is the hydrophobicity (log P) of the carbonyl substituent [2]. While direct head-to-head IC50 data for the closest comparators (4-chloro, 4-fluoro, 4-methyl, and unsubstituted N-hydroxybenzamide) in the exact same RBL-1 assay are not available in the public domain, the QSAR equation establishes that potency differences are predictable and quantitatively meaningful. The electron-withdrawing para-bromo substituent contributes a specific Hansch π constant and σ value that differentiate the compound from its halogen and alkyl congeners within the aryl hydroxamic acid class [2].
| Evidence Dimension | In vitro 5-LO inhibitory potency in RBL-1 cells |
|---|---|
| Target Compound Data | IC50 = 1.40×10⁴ nM (14.0 µM) |
| Comparator Or Baseline | Aryl hydroxamic acid QSAR: log(1/IC50) = f(π, σ). Potency spans 4 orders of magnitude across 111 congeners. Specific IC50 values for 4-Cl, 4-F, 4-CH₃, and unsubstituted N-hydroxybenzamide not available in identical assay format. |
| Quantified Difference | The para-bromo substituent contributes difference in both hydrophobic (π) and electronic (σ) terms relative to H, Cl, F, and CH₃, driving predicted potency differences. Exact ΔIC50 cannot be calculated due to missing comparator data in the identical cellular assay. |
| Conditions | RBL-1 (rat basophilic leukemia) cell-based 5-lipoxygenase assay; time-dependent inhibition as curated by ChEMBL and BindingDB. |
Why This Matters
This IC50 value provides the only publicly available cellular potency anchor for structure-activity relationship studies, enabling researchers to validate the QSAR model's predictions for para-substituted analogs.
- [1] BindingDB. Affinity Data for CHEMBL351337 (4-Bromo-N-hydroxybenzamide) against Polyunsaturated fatty acid 5-lipoxygenase (Rat). Deposited 2009. Available at: http://ww.bindingdb.org. View Source
- [2] Summers, J.B.; Kim, K.H.; Mazdiyasni, H.; Holms, J.H.; Ratajczyk, J.D.; Stewart, A.O.; Dyer, R.D.; Carter, G.W. Hydroxamic acid inhibitors of 5-lipoxygenase: quantitative structure-activity relationships. J. Med. Chem. 1990, 33, 992-998. DOI: 10.1021/jm00165a017. View Source
